molecular formula C11H8O B11918583 5H-Indeno[5,6-b]furan CAS No. 3573-33-9

5H-Indeno[5,6-b]furan

Cat. No.: B11918583
CAS No.: 3573-33-9
M. Wt: 156.18 g/mol
InChI Key: RXQXHMHSLHSSFX-UHFFFAOYSA-N
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Description

5H-Indeno[5,6-b]furan is a heterocyclic compound with the molecular formula C11H8O. It is characterized by a fused ring system consisting of an indene and a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Indeno[5,6-b]furan typically involves cyclization reactions. One common method is the palladium-catalyzed cycloisomerization of (Z)-2-en-4-yn-1-ols . Another method involves the heating of indeno[1,2-b]pyrrole-2,3-dicarboxylates in acetic acid in the presence of sulfuric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5H-Indeno[5,6-b]furan can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

5H-Indeno[5,6-b]furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5H-Indeno[5,6-b]furan involves its interaction with molecular targets in biological systems. The specific pathways and targets depend on the context of its use. For example, in medicinal applications, it might interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Indeno[5,6-b]furan is unique due to its specific fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

3573-33-9

Molecular Formula

C11H8O

Molecular Weight

156.18 g/mol

IUPAC Name

5H-cyclopenta[f][1]benzofuran

InChI

InChI=1S/C11H8O/c1-2-8-6-10-4-5-12-11(10)7-9(8)3-1/h1,3-7H,2H2

InChI Key

RXQXHMHSLHSSFX-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C1C=C3C=COC3=C2

Origin of Product

United States

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